Crystal Structure Determination: Definitive Analytical Benchmark for the 1,5-Dimethylated Isomer
The absolute configuration and three-dimensional structure of the 1,5-dimethylimidazolidine-2,4-dione core has been unambiguously determined via single-crystal X-ray diffraction [1]. This provides a definitive structural reference that distinguishes it from its 5,5-dimethyl analog, which crystallizes differently. While the 5,5-dimethylhydantoin crystal structure is known, the 1,5-substitution pattern yields a distinct monoclinic crystal lattice with unique unit cell parameters that can be used for definitive phase identification and purity verification, which is critical for applications requiring precise structural characterization [1].
| Evidence Dimension | Crystal structure and absolute configuration |
|---|---|
| Target Compound Data | Monoclinic, space group C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°; Z = 4; R1 = 0.053 for 2043 reflections |
| Comparator Or Baseline | 5,5-Dimethylhydantoin (CAS 77-71-4): Orthorhombic crystal system reported in literature |
| Quantified Difference | Distinct space group (C2 vs. P212121) and unit cell parameters differing by >1 Å in multiple dimensions |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Procurement decisions for analytical standards, polymorph screening, or crystallography require this level of structural specificity; using a different isomer could invalidate crystallographic results.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Crystal structure of (2R,5S)-2-(1S,2R)-1,2,3-trihydroxypropyl-5-(2-furanyl)-1,5-dimethylimidazolidine-2,4-dione. Journal of Chemical Crystallography, 25(7), 429-432. View Source
